molecular formula C12H10Cl2OS B7871100 (3,4-Dichlorophenyl)(5-methylthiophen-2-yl)methanol

(3,4-Dichlorophenyl)(5-methylthiophen-2-yl)methanol

Cat. No.: B7871100
M. Wt: 273.2 g/mol
InChI Key: OJBNSDGUSMOPMX-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(5-methylthiophen-2-yl)methanol is an organic compound that features a dichlorophenyl group and a methylthiophenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)(5-methylthiophen-2-yl)methanol typically involves the reaction of 3,4-dichlorobenzaldehyde with 5-methylthiophene-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)(5-methylthiophen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for halogenation and nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(3,4-Dichlorophenyl)(5-methylthiophen-2-yl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)(5-methylthiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dichlorophenyl)(5-methylthiophen-2-yl)ketone
  • (3,4-Dichlorophenyl)(5-methylthiophen-2-yl)carboxylic acid
  • (3,4-Dichlorophenyl)(5-methylthiophen-2-yl)amine

Uniqueness

(3,4-Dichlorophenyl)(5-methylthiophen-2-yl)methanol is unique due to its specific combination of dichlorophenyl and methylthiophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3,4-dichlorophenyl)-(5-methylthiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2OS/c1-7-2-5-11(16-7)12(15)8-3-4-9(13)10(14)6-8/h2-6,12,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBNSDGUSMOPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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